molecular formula C16H23NO3 B194460 1'-Hydroxybufuralol CAS No. 57704-16-2

1'-Hydroxybufuralol

Cat. No. B194460
CAS RN: 57704-16-2
M. Wt: 277.36 g/mol
InChI Key: GTYMTYBCXVOBBB-UHFFFAOYSA-N
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Description

1’-Hydroxybufuralol is an organic compound that belongs to the class of benzofurans . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is the main metabolite of bufuralol, a non-selective β-adrenoceptor blocking agent .


Synthesis Analysis

Bufuralol 1’-hydroxylation is a prototypical reaction catalyzed by cytochrome P450 (P450) 2D6 . This enzyme is known to show debrisoquine/sparteine-type genetic polymorphism in humans . The roles of several human P450 enzymes, as well as P450 2D6, in the hydroxylation of bufuralol have been examined .


Molecular Structure Analysis

The molecular formula of 1’-Hydroxybufuralol is C16H23NO3 . Its average mass is 277.359 Da and its monoisotopic mass is 277.167786 Da .


Chemical Reactions Analysis

Bufuralol 1’-hydroxylation is a reaction catalyzed by cytochrome P450 (P450) 2D6 . This reaction is a part of the metabolism of bufuralol . At least five other minor bufuralol products are formed by human liver microsomes, in addition to 1’-hydroxybufuralol .


Physical And Chemical Properties Analysis

1’-Hydroxybufuralol has a molecular weight of 277.36 . It appears as a white to off-white solid .

Scientific Research Applications

Bufuralol Hydroxylation and Cytochrome P450 Enzymes

1'-Hydroxybufuralol is a metabolite of bufuralol, primarily formed through the hydroxylation reaction catalyzed by cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2, in human liver microsomes. This metabolic pathway is significant in understanding drug metabolism and the role of genetic polymorphisms in individuals which affect drug efficacy and safety (Yamazaki et al., 1994).

HPLC Methods in Metabolism Studies

High-Performance Liquid Chromatography (HPLC) methods have been developed for quantifying 1'-hydroxybufuralol, providing valuable tools for studying CYP2D6-catalyzed bufuralol metabolism. These methods facilitate understanding the metabolic pathways and enzyme kinetics relevant in drug development and pharmacokinetics research (Crespi et al., 2006).

Tissue Distribution in Metabolism

The study of tissue distribution of bufuralol hydroxylase activity, including the formation of 1'-hydroxybufuralol, in various organs like the liver and kidney of Sprague-Dawley rats, contributes to a deeper understanding of metabolic activities and their variance across different tissues and sexes (Lee & Moochhala, 1989).

Microchip CE-ESI/MS in Metabolism Research

The use of polymer (SU-8) microchips integrating electrophoresis and mass spectrometry has been validated for studying bufuralol 1-hydroxylation. This technology enhances the speed and throughput in metabolism research, offering more efficient and versatile tools for drug metabolism studies (Nordman et al., 2011).

Enzyme Kinetics in Metabolism

Studies on bufuralol metabolism, including the formation of 1'-hydroxybufuralol, have elucidated the enzyme kinetics and involvement of different cytochrome P450 isozymes. This research is crucial for predicting drug interactions and individual variability in drug metabolism, impacting drug therapy and personalized medicine approaches (Kronbach et al., 1987).

Stereoselectivity in Drug Metabolism

Investigations into the stereoselectivity of bufuralol metabolism, including 1'-hydroxybufuralol formation, are key for understanding the pharmacological implications of drug chirality. This research contributes to the development of more effective and safer chiral drugs by understanding how different enantiomers are metabolically processed in the body (Narimatsu et al., 2003).

Pharmacogenetics in Drug Metabolism

Research on bufuralol metabolism, including the production of 1'-hydroxybufuralol, has provided insights into pharmacogenetic variations. Understanding the genetic factors influencing drug metabolism helps in predicting individual responses to drugs, aiding in the optimization of drug dosages and reducing adverse effects (Dayer et al., 1982).

Safety And Hazards

1’-Hydroxybufuralol is harmful if swallowed . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the person should be moved into fresh air . If swallowed, the person should rinse their mouth with water and consult a physician .

Future Directions

Based on the current literature, there are very few articles published on 1’-Hydroxybufuralol . Future research could focus on further understanding the roles of various P450 enzymes in the hydroxylation of bufuralol . Additionally, more studies could be conducted to explore the potential applications of 1’-Hydroxybufuralol in pharmaceuticals .

properties

IUPAC Name

2-(tert-butylamino)-1-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4/h5-8,10,13,17-19H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYMTYBCXVOBBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-Hydroxybufuralol

CAS RN

57704-16-2
Record name Ro 03-7410
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057704162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
558
Citations
T Barth, RA Simões, MT Pupo… - Journal of separation …, 2011 - Wiley Online Library
… The oxidative biotransformation of BF yields a carbinol metabolite, 1′-hydroxybufuralol (1′-OH-BF). The hydroxylation of BF generates a new chiral center, next, four isomers for 1′-…
T Hiroi, T Chow, S Imaoka, Y Funae - Drug metabolism and disposition, 2002 - ASPET
… 1′-hydroxybufuralol, we assayed the 1′2′-ethenylation activity using 1′-hydroxybufuralol as … We could not detect 1′2′-ethenylbufuralol when 1′-hydroxybufuralol was used as a …
Number of citations: 100 dmd.aspetjournals.org
CL Crespi, TKH Chang, DJ Waxman - Cytochrome P450 Protocols, 2006 - Springer
… A reverse-phase, high-performance liquid chromatography method is described for the quantification of 1'-hydroxybufuralol formed enzymatically by the incubation of bufuralol with …
Number of citations: 8 link.springer.com
P Dayer, A Kubli, A Kupfer, F Courvoisier… - British journal of …, 1982 - ncbi.nlm.nih.gov
… 1'-hydroxybufuralol in the family of our subject (FK) and Table 1, the pharmacokinetic parameters. With the exception of the father (Ar.K), bufuralol levels are high and 1'hydroxybufuralol …
Number of citations: 46 www.ncbi.nlm.nih.gov
T Kronbach, D Mathys, J Gut, T Catin, UA Meyer - Analytical biochemistry, 1987 - Elsevier
… The minimal detectable levels of the major metabolites formed are 1′-hydroxybufuralol, 0.1 ng/ml; 4-hydroxydebrisoquine, 0.8 ng/ml; and dextrorphan, 0.1 ng/ml. Formation of these …
Number of citations: 306 www.sciencedirect.com
SA Testino Jr, G Patonay - Journal of pharmaceutical and biomedical …, 2003 - Elsevier
… Bufuralol, 4-hydroxytolbutamide, 1′-hydroxybufuralol, and 1′-hydroxymidazolam were purchased from GenTest Corporation (Woburn, MA). Omeprazole and 5-hydroxyomeprazole …
Number of citations: 152 www.sciencedirect.com
S Narimatsu, C Takemi, S Kuramoto… - Chirality: The …, 2003 - Wiley Online Library
… One of the metabolic pathways of BF is 1-hydroxylation of an ethyl group attached at the aromatic 7-position forming a carbinol metabolite (1-hydroxybufuralol, 1-OH-BF), and further …
Number of citations: 45 onlinelibrary.wiley.com
DC Mankowski - Drug Metabolism and Disposition, 1999 - ASPET
… In the present study, only the major metabolite of bufuralol, 1′-hydroxybufuralol, was … CYP2C19-mediated 1′-hydroxybufuralol formation is not inhibited by quinidine or quinine …
Number of citations: 70 dmd.aspetjournals.org
N Nordman, T Sikanen, ME Moilanen, S Aura… - … of Chromatography A, 2011 - Elsevier
… Here, the migration time of 1-hydroxybufuralol and bufuralol were only 20.6 s and 22.5 s, respectively, while the corresponding retention times with the in-house HPLC-UV method were …
Number of citations: 59 www.sciencedirect.com
T Coleman, EF Spellman, A Rostami-Hodjegan… - Drug metabolism and …, 2000 - ASPET
… The retention times of 1′-hydroxybufuralol and bufuralol were 4.1 and 42 min, … of 1′-hydroxybufuralol and quinine. Under these conditions, the retention times of 1′-hydroxybufuralol, …
Number of citations: 15 dmd.aspetjournals.org

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